

A Technical Guide to the Historical Discovery of Helium-4 Spectral Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

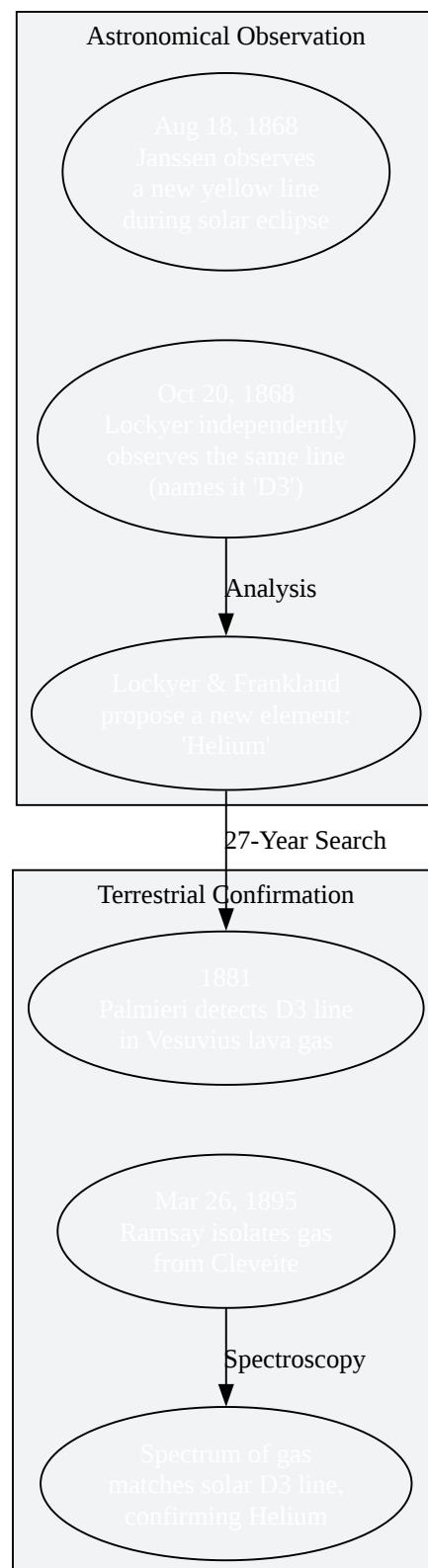
Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical account of the historical discovery of Helium-4, focusing on the spectral line observations that first signaled its existence. It outlines the key experiments, presents the quantitative data available from the period, and illustrates the logical and experimental workflows that led from an astronomical curiosity to the confirmation of a new element.

Introduction: The Dawn of Solar Spectroscopy

The mid-19th century marked a pivotal era in the physical sciences, largely driven by the development of spectroscopy. Following the initial observation of dark lines in the solar spectrum by William Hyde Wollaston in 1802 and their systematic mapping by Joseph von Fraunhofer in 1814, scientists Gustav Kirchhoff and Robert Bunsen established in the 1860s that these "Fraunhofer lines" were absorption signatures corresponding to specific chemical elements.^{[1][2]} This breakthrough transformed the spectroscope from an optical instrument into a powerful tool for chemical analysis, allowing astronomers to probe the composition of celestial bodies for the first time.^{[3][4]} It was within this context of burgeoning astrophysical discovery that the first evidence of helium emerged.

The Great Solar Eclipse of 1868: A New Spectral Line


On August 18, 1868, a total solar eclipse passed over India, providing a unique opportunity for astronomers to study the Sun's outer atmosphere—the chromosphere—which is typically invisible.^[5] Stationed in Guntur, India, French astronomer Pierre Jules César Janssen used a spectroscope to analyze the light from a solar prominence.^{[6][7]} He observed several bright emission lines, as expected from a hot, gaseous source.^[5] Among them, however, was a brilliant yellow line that he could not immediately identify.^{[8][9]} Initially, it was presumed to be related to the well-known sodium D lines.^[10]

Janssen was so struck by the intensity of these emission lines that he developed a method to observe them even without an eclipse, a significant methodological advancement.^{[5][6]}

Independent Observation and the "D3" Designation

Unbeknownst to Janssen, English astronomer Joseph Norman Lockyer had also been developing a technique to observe the solar chromosphere in full daylight.^[11] On October 20, 1868, he succeeded and independently observed the same bright yellow emission line.^{[6][8]}

Lockyer noted that this new line's wavelength was very close to, but distinct from, the D1 and D2 Fraunhofer lines of sodium.^[8] He therefore designated it the "D3" line.^{[8][12]} After failing to reproduce this line with any known terrestrial element, Lockyer, along with chemist Edward Frankland, made the bold proposition that it originated from a new element, present in the Sun but unknown on Earth.^{[9][10][11]} Lockyer named this hypothetical element "helium," derived from the Greek word for the Sun, helios.^{[9][13]} This marked the first instance of an element being discovered on an extraterrestrial body before being found on Earth.^[11]

[Click to download full resolution via product page](#)

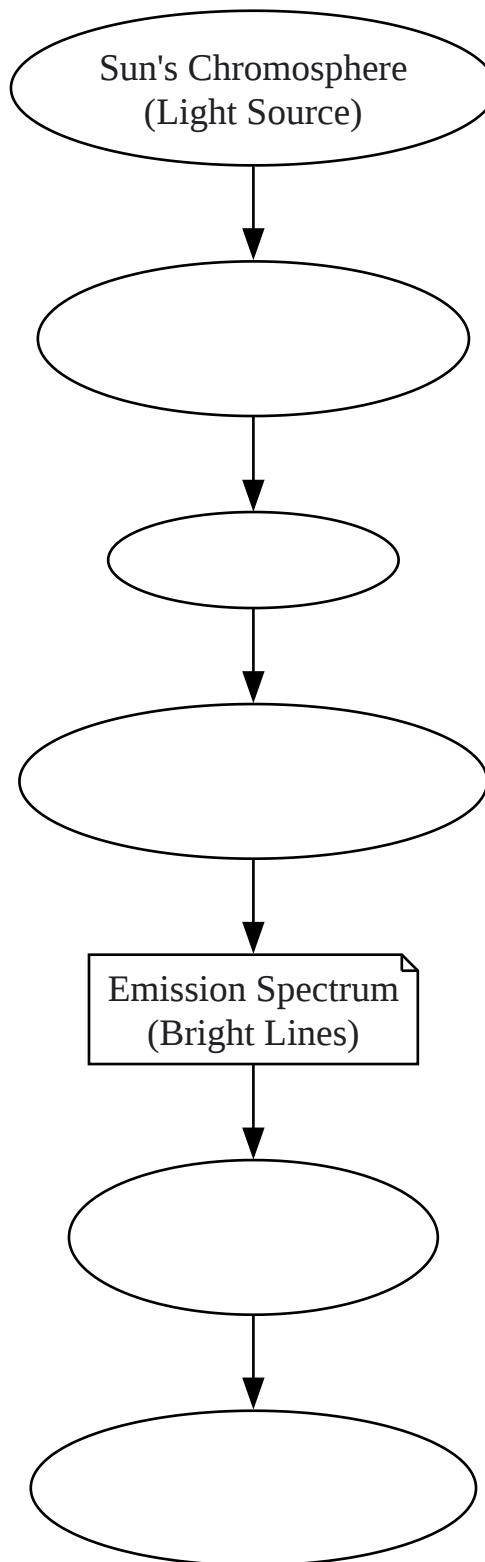
Fig. 1: Logical Flow of Helium's Discovery (Within 100 characters)

Quantitative Data: The D3 Spectral Line

The primary quantitative evidence for the new element was the wavelength of the D3 line. While 19th-century measurements varied slightly, the value was consistently placed near 587.5 nm. Modern measurements have refined this value considerably.

Spectral Line	Historical Observer(s)	Observed Wavelength (19th Century)	Modern Wavelength (in Air)	Modern Wavelength (in Vacuum)
Helium D3	Janssen, Lockyer	~587.49 nm	587.5618 nm	\approx 587.725 Å

Table 1: Quantitative data for the Helium D3 spectral line. Historical values are cited from observations by Janssen and Lockyer.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[14\]](#)


Experimental Protocols

The discovery and confirmation of helium involved two distinct experimental phases, separated by nearly three decades: the initial solar observation and the eventual terrestrial isolation.

This protocol describes the general method used by Janssen and Lockyer to observe the solar chromosphere's emission spectrum, which was crucial for the initial discovery.

- Light Collection: A telescope was aimed at the limb (edge) of the Sun. During an eclipse, this was straightforward. Lockyer's innovation was to do this in full daylight by precisely positioning the telescope slightly off the main solar disk.
- Dispersion: The collected light was passed through a narrow slit and then directed into a prism-based spectroscope.[\[3\]](#)[\[5\]](#) The prism would disperse the light into its constituent wavelengths, creating a spectrum.
- Observation: The resulting spectrum was viewed through an eyepiece.[\[3\]](#) Against the dark background of space (or the scattered light of the sky), the hot, thin gas of the chromosphere appeared not as a continuous rainbow with dark absorption lines, but as a series of discrete, bright emission lines.

- Analysis: The positions of these bright lines were carefully measured and compared to the known spectra of elements observed in laboratory flame tests. The D3 line was notable because it did not correspond to any known terrestrial element's spectral "fingerprint".[\[15\]](#)

[Click to download full resolution via product page](#)

Fig. 2: 19th-Century Solar Observation Workflow (Within 100 characters)

The definitive confirmation of helium on Earth came from the work of Scottish chemist Sir William Ramsay.^[8] He was initially searching for argon, another recently discovered noble gas.

- Sample Preparation: A sample of the mineral cleveite (a variety of uraninite) was obtained.^[8] ^[16] The mineral was powdered to increase the surface area for reaction.^[17]
- Gas Liberation: The powdered cleveite was placed in a flask and treated with a mineral acid, such as sulfuric acid.^[8]^[17] This process caused the mineral to break down, releasing trapped gases.
- Gas Collection and Purification: The evolved gas was collected. Ramsay's procedure involved removing reactive gases like nitrogen and oxygen.^[8]
- Spectroscopic Analysis: The remaining, non-reactive gas was transferred to a vacuum tube (a Geissler tube). A high voltage was applied across the tube, causing the gas to glow.
- Observation and Confirmation: The light emitted by the glowing gas was analyzed with a spectroscope. Ramsay observed a brilliant yellow line that perfectly matched the wavelength of the D3 line from the solar spectrum, providing conclusive proof that helium existed on Earth.^[8] These samples were subsequently identified as helium by both Lockyer and William Crookes.^[8]

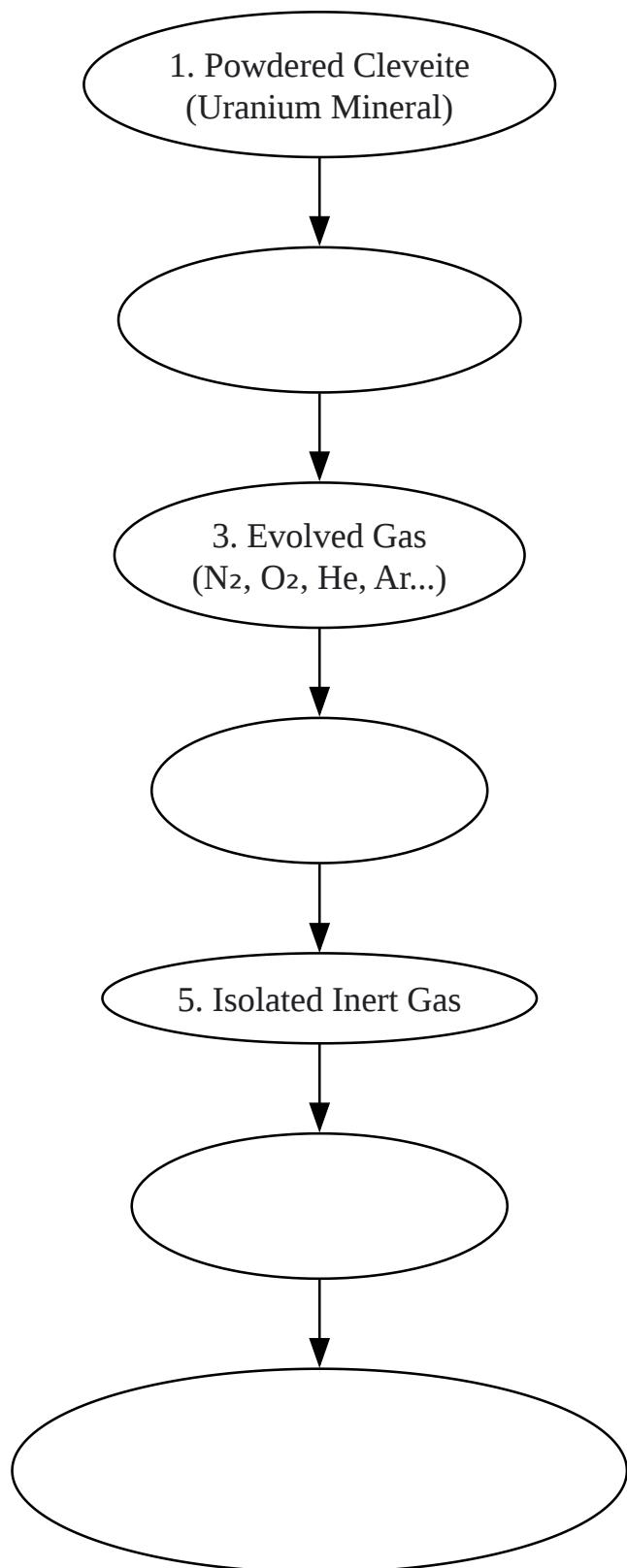

[Click to download full resolution via product page](#)

Fig. 3: Ramsay's Terrestrial Helium Isolation (Within 100 characters)

Preceding and Corroborating Discoveries

It is important to note two other key findings. In 1881, Italian physicist Luigi Palmieri analyzed sublimated material from a Mount Vesuvius eruption and detected the D3 spectral line, marking the first, albeit less celebrated, detection of helium on Earth.[\[8\]](#)[\[9\]](#)[\[18\]](#) Furthermore, American geochemist William Francis Hillebrand had also isolated a gas from uraninite prior to Ramsay but had misidentified the spectral lines as nitrogen.[\[8\]](#)

Conclusion

The discovery of helium stands as a testament to the power of spectroscopy and the symbiotic relationship between astronomy and chemistry. It began with the observation of a single, anomalous spectral line in the Sun's atmosphere, leading to a bold hypothesis that was initially met with skepticism.[\[10\]](#) The logical progression from astronomical observation to targeted terrestrial experimentation, culminating in Ramsay's isolation and confirmation, represents a classic example of the scientific method. This discovery not only added a new element to the periodic table—the first of the noble gases to be identified—but also fundamentally proved that the chemical constituents of the universe could be deciphered from their emitted light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fraunhofer lines - Wikipedia [en.wikipedia.org]
- 2. History of spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Fraunhofer Invents the Spectroscope | Research Starters | EBSCO Research [ebsco.com]
- 4. Spectroscopy and the Birth of Astrophysics (Cosmology: Tools) [history.aip.org]
- 5. WCSA - On This Day - August 18, 2021 - French Astronomer Pierre Janssen discovers helium in solar spectrum during eclipse in 1868 - WCSA.WORLD [wcsa.world]
- 6. Pierre Janssen - Wikipedia [en.wikipedia.org]
- 7. rinconeducativo.org [rinconeducativo.org]

- 8. Helium - Wikipedia [en.wikipedia.org]
- 9. Helium discovered - Physics Today [physicstoday.aip.org]
- 10. deccanherald.com [deccanherald.com]
- 11. Helium first discovered during 1868 eclipse; the element later developed by 20th century chemist, Purdue science leader - James Targo Jr. and Margaret Targo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. lindahall.org [lindahall.org]
- 13. astronomy.com [astronomy.com]
- 14. twistedsifter.com [twistedsifter.com]
- 15. Scientists Discovered Helium During A Total Solar Eclipse [forbes.com]
- 16. Sir William Ramsay | Nobel Prize-Winning British Chemist | Britannica [britannica.com]
- 17. Cleveite [not Clevite] and helium | UCL UCL Culture Blog [blogs.ucl.ac.uk]
- 18. Luigi Palmieri - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Historical Discovery of Helium-4 Spectral Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232308#historical-discovery-of-helium-4-spectral-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com